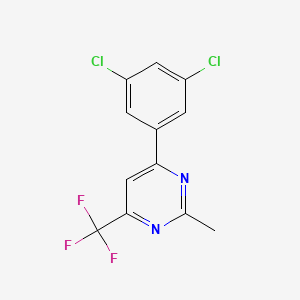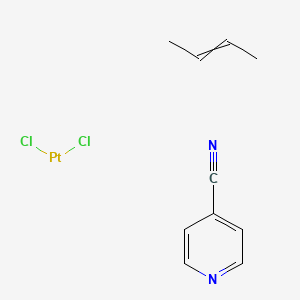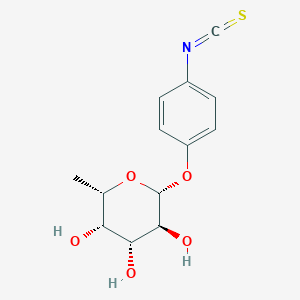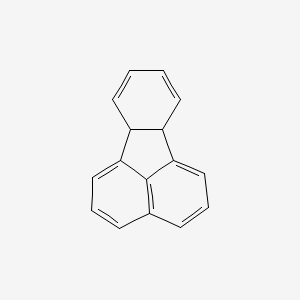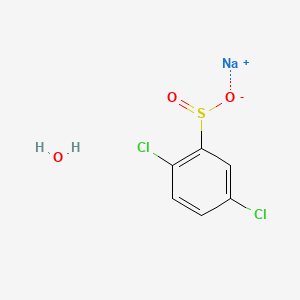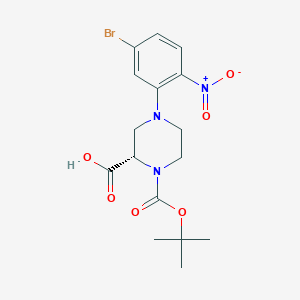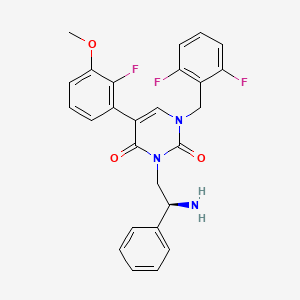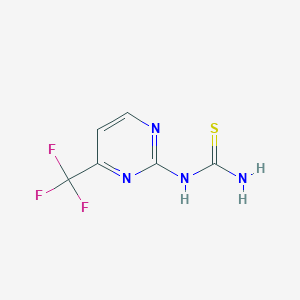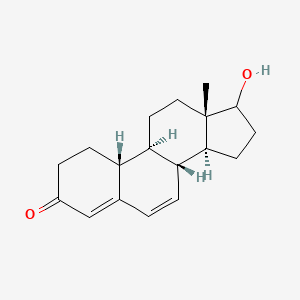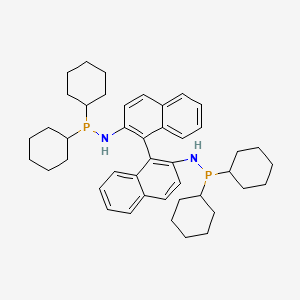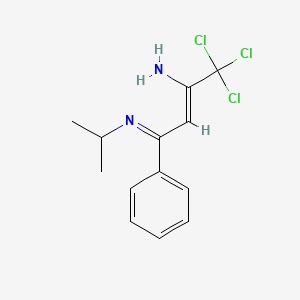![molecular formula C13H18N2O4 B13733324 [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate CAS No. 19961-61-6](/img/structure/B13733324.png)
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.293 g/mol. This compound is known for its unique structure, which includes a methoxycarbonylamino group attached to a phenyl ring and an N-(2-methylpropyl)carbamate group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate typically involves the reaction of 3-aminobenzoic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(methoxycarbonylamino)phenyl] N-(2-ethylpropyl)carbamate
- [3-(methoxycarbonylamino)phenyl] N-(2-methylbutyl)carbamate
- [3-(methoxycarbonylamino)phenyl] N-(2-methylpentyl)carbamate
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
19961-61-6 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-9(2)8-14-12(16)19-11-6-4-5-10(7-11)15-13(17)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Clave InChI |
IHMONZYYTNHVBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


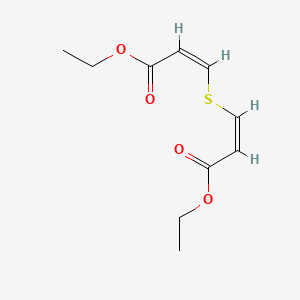
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
